Agarase - 37288-57-6

Agarase

Catalog Number: EVT-13522078
CAS Number: 37288-57-6
Molecular Formula: C69H138N12O18
Molecular Weight: 1423.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Agarases are predominantly sourced from marine bacteria, such as species within the genera Vibrio and Alteromonas, which have adapted to utilize agar as a nutrient source in oceanic conditions . The classification of agarases into α and β types is based on the specific glycosidic bonds they cleave:

  • α-Agarase: Cleaves α-1,3-glycosidic bonds in agarose, producing oligosaccharides with 3,6-anhydro-L-galactose at the reducing end.
  • β-Agarase: Cleaves β-1,4-glycosidic bonds, resulting in D-galactose residues .
Synthesis Analysis

Methods

Agarase can be synthesized using various microbial fermentation techniques. For instance, Bacillus subtilis has been shown to produce agarase efficiently when cultured on agar-based media. Optimization studies have utilized statistical methods such as Plackett-Burman design and Box-Behnken design to enhance production yields .

Technical Details

The fermentation process typically involves the following steps:

  1. Inoculation: Introducing Bacillus subtilis into a nutrient-rich medium containing agar.
  2. Incubation: Allowing the culture to grow under controlled conditions (temperature, pH) to promote enzyme production.
  3. Harvesting: Collecting the culture broth containing the secreted agarase.
  4. Purification: Employing techniques such as precipitation, chromatography, or ultrafiltration to isolate the enzyme from other proteins and metabolites .
Molecular Structure Analysis

Structure

Agarose, the primary substrate for agarases, has a molecular weight of approximately 120,000 Daltons and consists of alternating D-galactose and 3,6-anhydro-L-galactopyranose units linked by α-(1→3) and β-(1→4) glycosidic bonds . The structural integrity of agarose is crucial for its function as a gelling agent.

Data

The molecular structure can be represented as follows:

Agarose D Galactose 3 6 Anhydro L Galactose n\text{Agarose}\rightarrow \text{ D Galactose 3 6 Anhydro L Galactose }_n

Where nn indicates the number of repeating disaccharide units.

Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by agarase involves the hydrolysis of agarose into oligosaccharides:

Agarose+H2OAgaraseOligosaccharides\text{Agarose}+\text{H}_2\text{O}\xrightarrow{\text{Agarase}}\text{Oligosaccharides}

Technical Details

The reaction mechanism varies between α-agarases and β-agarases:

  • β-Agarases cleave the β-linkages, producing oligosaccharides rich in D-galactose.
  • α-Agarases yield oligosaccharides with 3,6-anhydro-L-galactose at one end.

Factors like temperature, pH, and substrate concentration significantly influence these reactions .

Mechanism of Action

Process

The action mechanism of agarase involves substrate binding followed by enzymatic cleavage of glycosidic bonds:

  1. Substrate Binding: The enzyme binds to the agarose substrate at its active site.
  2. Catalytic Cleavage: Hydrolysis occurs via nucleophilic attack by water on the glycosidic bond.
  3. Release of Products: The resulting oligosaccharides are released from the enzyme's active site.

Data

The optimal pH for most agarases ranges from 5.5 to 7.0, with stability observed across a broader range (4.0 to 9.0) .

Physical and Chemical Properties Analysis

Physical Properties

Agarase exhibits varying thermal stabilities depending on its source but generally maintains activity across a range of temperatures typical for microbial enzymes.

Chemical Properties

Key chemical properties include:

  • pH Stability: Active between pH 4.0 - 9.0.
  • Substrate Specificity: Different agarases show varying affinities for substrates based on their structural characteristics.

Relevant data indicate that certain metal ions can inhibit or activate agarase activity; for example, manganese ions can enhance activity while copper ions inhibit it .

Applications

Agarase has significant scientific applications across various fields:

  • Food Industry: Used in processing seaweed extracts and improving texture in food products.
  • Biotechnology: Employed in molecular biology for gel electrophoresis to recover nucleic acids from agarose gels.
  • Pharmaceuticals: Investigated for potential health benefits associated with oligosaccharides produced from agar degradation, including antioxidant properties .
  • Environmental Science: Utilized in studies involving marine ecosystems where agar-degrading bacteria play essential roles in nutrient cycling .
Enzymatic Classification and Molecular Taxonomy of Agarases

Systematic Classification Based on Cleavage Specificity: α-Agarase vs. β-Agarase

Agarases are hydrolytic enzymes classified into two major categories based on their cleavage specificity toward the glycosidic bonds in agarose, a linear polysaccharide composed of repeating units of β-D-galactose (G) and 3,6-anhydro-α-L-galactose (LA). α-Agarases (EC 3.2.1.158) cleave the α-1,3 linkages between LA and G, yielding agarooligosaccharides with 3,6-anhydro-L-galactose at the reducing end. Conversely, β-agarases (EC 3.2.1.81) hydrolyze the β-1,4 linkages between G and LA, producing neoagarooligosaccharides with D-galactose residues at the reducing end [1] [5]. This fundamental distinction dictates the oligosaccharide products generated: α-agarases primarily produce agarotetraose (A4), while β-agarases yield neoagarobiose (NA2), neoagarotetraose (NA4), or higher oligomers like neoagarooctaose (NA8) [1] [8].

Table 1: Characteristics of α-Agarase and β-Agarase

Propertyα-Agaraseβ-Agarase
Systematic NameEC 3.2.1.158EC 3.2.1.81
Bond Cleavageα-1,3 linkagesβ-1,4 linkages
Key ProductsAgarooligosaccharides (e.g., A4)Neoagarooligosaccharides (e.g., NA2, NA4)
Reducing End Residue3,6-anhydro-L-galactoseD-galactose
Representative SourcesAlteromonas agarlyticus GJ1B, Thalassomonas sp. JAMB-A33Vibrio sp. AP-2, Agarivorans sp. JA-1

Glycoside Hydrolase (GH) Family Categorization

The CAZy database classifies agarases into distinct glycoside hydrolase (GH) families based on amino acid sequence similarities and structural folds. β-Agarases dominate the known agarase families and are distributed across GH16, GH50, GH86, and GH118 [5] [10].

  • GH16: Characterized by a β-jelly roll fold, these enzymes are primarily endo-acting and produce NA4 and neoagarohexaose (NA6) as dominant products. Example: β-agarase from Pseudoalteromonas sp. AG52 [4] [10].
  • GH50: Features a (β/α)8-barrel fold; includes both endo- and exo-acting enzymes. Exo-type GH50 agarases (e.g., Aga50D from Saccharophagus degradans) yield NA2 as the sole end product [9].
  • GH86 & GH118: Less common; GH86 agarases (e.g., from Microbulbifer thermotolerans) generate high-degree oligomers like NA6–NA8. GH118 enzymes (e.g., from Agarivorans sp. JA-1) exhibit maximal activity at 35°C and pH 7.0 [2] [10].

α-Agarases belong exclusively to GH96, adopting a distinct catalytic mechanism compared to β-agarases [1] [8].

Structural Domains and Modular Architecture

Agarases often exhibit multidomain architectures comprising catalytic domains and ancillary modules that enhance substrate recognition and hydrolysis efficiency.

  • Catalytic Domains: Contain conserved residues for substrate binding and hydrolysis. For example, GH16 agarases possess an extended substrate-binding cleft with residues like Glu147 and Glu152 (in Catenovulum agarivorans YM01-1) critical for catalytic activity [9].
  • Carbohydrate-Binding Modules (CBMs): Non-catalytic domains that facilitate substrate targeting. CBMs in agarases (e.g., CBM6 in GH16 enzymes) bind polysaccharides through hydrophobic interactions and hydrogen bonding. The recently identified CBM96 in alginate lyases exemplifies a groove-type binding site for internal alginate chains, a mechanism potentially applicable to agarases [3] [7].
  • Signal Peptides: N-terminal sequences (e.g., 23 residues in Catenovulum YM01-1) direct enzyme secretion in marine bacteria [9].

Table 2: Ancillary Domains in Agarase Systems

Domain TypeFunctionExample FamiliesMechanism
CBM6Substrate targetingGH16 agarasesBinds agarose via surface-exposed tryptophan residues
CBM96Binds internal alginate/agarose chainsNovel familyExtended binding groove with lysine/arginine residues
β-Sandwich DomainsStructural stability (GH50)GH50 agarasesFlanks the catalytic (β/α)8-barrel

Properties

CAS Number

37288-57-6

Product Name

Agarase

IUPAC Name

N-[2-[4-(2-methylbutoxy)butoxyimino]ethyl]acetamide;N-[2-(2-methylbutoxymethoxyimino)ethyl]acetamide

Molecular Formula

C69H138N12O18

Molecular Weight

1423.9 g/mol

InChI

InChI=1S/3C13H26N2O3.3C10H20N2O3/c3*1-4-12(2)11-17-9-5-6-10-18-15-8-7-14-13(3)16;3*1-4-9(2)7-14-8-15-12-6-5-11-10(3)13/h3*8,12H,4-7,9-11H2,1-3H3,(H,14,16);3*6,9H,4-5,7-8H2,1-3H3,(H,11,13)

InChI Key

PQTNFQUUTNQHGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C

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